molecular formula C18H13N3O3 B8019430 5-Benzyl-4-oxo-4H,5H-pyrazolo[1,5-A]quinoxaline-7-carboxylic acid

5-Benzyl-4-oxo-4H,5H-pyrazolo[1,5-A]quinoxaline-7-carboxylic acid

Cat. No.: B8019430
M. Wt: 319.3 g/mol
InChI Key: WLDRQWWARYVWIE-UHFFFAOYSA-N
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Description

5-Benzyl-4-oxo-4H,5H-pyrazolo[1,5-A]quinoxaline-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazoloquinoxaline family. This compound is known for its unique structural features, which include a benzyl group, an oxo group, and a carboxylic acid group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-oxo-4H,5H-pyrazolo[1,5-A]quinoxaline-7-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-oxo-4H,5H-pyrazolo[1,5-A]quinoxaline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Benzyl-4-oxo-4H,5H-pyrazolo[1,5-A]quinoxaline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-4-oxo-4H,5H-pyrazolo[1,5-A]quinoxaline-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-4-oxo-4H,5H-pyrazolo[1,5-A]quinoxaline-7-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

5-benzyl-4-oxopyrazolo[1,5-a]quinoxaline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-17-15-8-9-19-21(15)14-7-6-13(18(23)24)10-16(14)20(17)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDRQWWARYVWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)N4C(=CC=N4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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